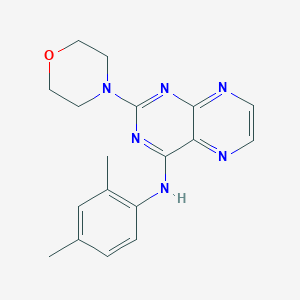

![molecular formula C16H15FN2O3 B2497920 Ethyl 2-{3-[(4-fluoroanilino)carbonyl]-2-pyridinyl}acetate CAS No. 338392-11-3](/img/structure/B2497920.png)

Ethyl 2-{3-[(4-fluoroanilino)carbonyl]-2-pyridinyl}acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ethyl 2-{3-[(4-fluoroanilino)carbonyl]-2-pyridinyl}acetate and related compounds typically involves reactions that afford high chemical yields under specific conditions. For example, reactions of ethyl 2-(3-pyridyl)acetate with phenyl chloroformate or methyl chloroformate produce intermediate pyridinium salts, which undergo nucleophilic attack in the presence of a Grignard reagent and a cuprous iodide catalyst to yield corresponding acetates in 64–96% yields (Agudoawu & Knaus, 2000).

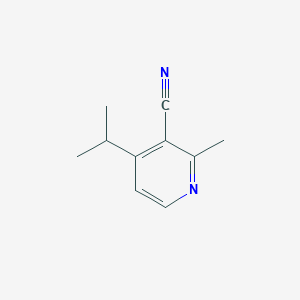

Molecular Structure Analysis

The molecular structure of ethyl 2-{3-[(4-fluoroanilino)carbonyl]-2-pyridinyl}acetate derivatives has been explored through various methods, including X-ray diffraction studies. These compounds typically exhibit nearly planar structures with specific intramolecular and intermolecular interactions that stabilize the crystal structure (Suresh et al., 2007).

Chemical Reactions and Properties

The chemical reactions involving ethyl 2-{3-[(4-fluoroanilino)carbonyl]-2-pyridinyl}acetate often result in the formation of compounds with diverse functionalities. For instance, the reaction with lithium diisopropylamide (LDA) leads to methylene-alkylated products indicating the compound's reactivity towards nucleophilic substitution reactions (Shiotani et al., 1995).

Scientific Research Applications

Synthesis and Biological Activity

Research has shown that related compounds with 1,4-dihydropyridyl rings, similar to those that might be derived from or related to the synthesis routes of Ethyl 2-{3-[(4-fluoroanilino)carbonyl]-2-pyridinyl}acetate, demonstrate significant analgesic and anti-inflammatory activities. These compounds are explored for their potential as non-steroidal anti-inflammatory drugs (NSAIDs), offering alternatives to traditional NSAIDs like aspirin and ibuprofen due to their structure-activity relationships (Agudoawu & Knaus, 2000).

Chemical Synthesis and Catalysis

The compound's related structures have been utilized in multi-component reactions (MCRs) to synthesize trifluoromethylated pyrano[4,3-b]pyrans, indicating its potential utility in creating fluorinated heterocyclic compounds. These reactions are vital for developing novel compounds with potential pharmacological activities (Wang et al., 2012).

Novel Synthetic Methodologies

Boryl radical-mediated site-selective C-H functionalization represents another avenue of research, showcasing the compound's framework's adaptability in synthesizing diverse derivatives under mild conditions. Such methodologies are crucial for the development of new synthetic routes and the functionalization of organic molecules (Guo et al., 2019).

Heterocyclic Chemistry

Ethyl 2-{3-[(4-fluoroanilino)carbonyl]-2-pyridinyl}acetate and related compounds are instrumental in the synthesis of N-fused heterocycles, showcasing their significance in developing new heterocyclic compounds. These compounds are of interest due to their broad applications in pharmaceuticals, agrochemicals, and materials science (Ghaedi et al., 2015).

properties

IUPAC Name |

ethyl 2-[3-[(4-fluorophenyl)carbamoyl]pyridin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3/c1-2-22-15(20)10-14-13(4-3-9-18-14)16(21)19-12-7-5-11(17)6-8-12/h3-9H,2,10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPVKHKUCHIVKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-{3-[(4-fluoroanilino)carbonyl]-2-pyridinyl}acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-7-(diethylamino)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2497848.png)

![1-(2,6-Difluorophenyl)-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea](/img/structure/B2497853.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2497854.png)

![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B2497857.png)

![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2497858.png)